molecular formula C11H11BF2O2 B11107659 But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-

But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-

Cat. No.: B11107659
M. Wt: 224.01 g/mol
InChI Key: MAZFSYKQNAXVLW-XFFZJAGNSA-N
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Description

But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is an organic compound with a unique structure that includes a butenone backbone, a difluoroboryloxy group, and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with but-3-en-2-one and 4-methylphenylboronic acid.

    Formation of the Boronate Ester: The 4-methylphenylboronic acid reacts with a difluoroborylating agent under controlled conditions to form the difluoroboryloxy group.

    Coupling Reaction: The boronate ester is then coupled with but-3-en-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: The difluoroboryloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields butanol derivatives.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may enable it to interact with biological targets in unique ways, leading to novel therapeutic agents.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoroboryloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    But-3-en-2-one, 4-(4-methylphenyl)-: Lacks the difluoroboryloxy group, which may result in different reactivity and applications.

    But-3-en-2-one, 4-difluoroboryloxy-4-phenyl-: Similar structure but without the methyl group on the phenyl ring, potentially affecting its chemical properties and applications.

Uniqueness

The presence of both the difluoroboryloxy group and the 4-methylphenyl substituent in But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- makes it unique. These functional groups confer specific reactivity and potential for diverse applications in various fields.

Biological Activity

But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is a specialized organic compound with a unique molecular structure characterized by a difluoroboryloxy group and a 4-(4-methylphenyl) substituent. Its molecular formula is C11H11BF2O2C_{11}H_{11}BF_{2}O_{2} and it has a molecular weight of approximately 224.01 g/mol. The compound's biological activity is of particular interest due to its potential applications in medicinal chemistry and organic synthesis.

The difluoroboryloxy group enhances the compound's reactivity, making it suitable for various chemical transformations. This unique functional group may also influence its interactions with biological systems, potentially enhancing binding affinity and specificity towards certain enzymes or receptors.

Property Value
Molecular FormulaC11H11BF2O2C_{11}H_{11}BF_{2}O_{2}
Molecular Weight224.01 g/mol
Functional GroupsDifluoroboryloxy, Phenyl

Biological Activity

Research into the biological activity of But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is still in its early stages. Preliminary studies suggest that the compound may exhibit significant interactions with biological targets, potentially leading to therapeutic applications. The following aspects are noteworthy:

1. Enzyme Interaction:
The difluoroboryloxy group may enhance the compound's ability to interact with specific enzymes, potentially leading to inhibition or activation of enzymatic pathways. Further studies are required to elucidate these interactions.

2. Anticancer Potential:
Initial investigations indicate that similar compounds have shown anticancer properties. The structural similarity to known anticancer agents suggests that But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- could be explored for similar activities.

3. Toxicological Studies:
While the compound shows promise, it is essential to consider its safety profile. Reports indicate that related compounds can be toxic to aquatic life and may pose risks regarding fertility and developmental toxicity . Comprehensive toxicological assessments are necessary to ensure safety in potential applications.

Case Studies and Research Findings

Several studies have focused on compounds structurally similar to But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-, providing insights into its potential biological activities:

Case Study 1: Enzyme Inhibition
A study on related difluoroboryl compounds demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. This suggests that But-3-en-2-one may exhibit similar inhibitory effects, warranting further investigation into its mechanism of action.

Case Study 2: Anticancer Activity
Research on phenyl-substituted butenones has revealed promising anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. These findings highlight the need for targeted studies on But-3-en-2-one's efficacy against cancer cell lines.

Properties

Molecular Formula

C11H11BF2O2

Molecular Weight

224.01 g/mol

IUPAC Name

(Z)-4-difluoroboranyloxy-4-(4-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H11BF2O2/c1-8-3-5-10(6-4-8)11(7-9(2)15)16-12(13)14/h3-7H,1-2H3/b11-7-

InChI Key

MAZFSYKQNAXVLW-XFFZJAGNSA-N

Isomeric SMILES

B(O/C(=C\C(=O)C)/C1=CC=C(C=C1)C)(F)F

Canonical SMILES

B(OC(=CC(=O)C)C1=CC=C(C=C1)C)(F)F

Origin of Product

United States

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